3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid
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Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The process includes the purification of the final product using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino acid.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like carbodiimides or phosphonium salts.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide is commonly used for the removal of the Fmoc group.
Coupling Reagents: Carbodiimides (e.g., DIC) and phosphonium salts (e.g., HATU) are frequently used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the desired peptide products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal.
Bioconjugation: The compound can be used in bioconjugation reactions to attach peptides to other biomolecules or surfaces.
Drug Development: It serves as a building block in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino function during peptide chain elongation and can be selectively removed under mild conditions to reveal the free amino group for further reactions . This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu-OtBu: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: An Fmoc-protected lysine derivative with a Boc-protected side chain amino group.
Uniqueness
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid is unique due to its specific structure, which provides distinct steric and electronic properties that can influence the reactivity and stability of the compound during peptide synthesis. Its dimethylbenzoic acid moiety adds additional steric bulk, which can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-14-11-12-21(15(2)22(14)23(26)27)25-24(28)29-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-12,20H,13H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMCAXILZVCSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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